molecular formula C15H17NO2S B2944580 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione CAS No. 87874-89-3

2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2944580
CAS No.: 87874-89-3
M. Wt: 275.37
InChI Key: HPGBMXCKMLZQNO-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 5,5-dimethylcyclohexane-1,3-dione core substituted with an anilino(sulfanyl)methylidene group. The sulfanyl (-S-) group and unsubstituted anilino moiety distinguish it from related derivatives.

Properties

IUPAC Name

2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-15(2)8-11(17)13(12(18)9-15)14(19)16-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWMXQKWKISRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of aniline derivatives with cyclohexane-1,3-dione under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . The reaction conditions often involve the use of a catalyst and a solvent-free environment to enhance the yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale microwave reactors to ensure consistent and high-yield synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as the aniline and sulfanyl groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Mechanism of Action

The mechanism of action of 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in bacteria . This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound Anilino(sulfanyl)methylidene C15H17NO2S Not reported Not reported Likely C=O (~1700 cm⁻¹), S-H/C-S (~2500 cm⁻¹)
2-{(4-Chlorophenyl)aminomethylidene}-5,5-dimethylcyclohexane-1,3-dione 4-Cl-Anilino(sulfanyl)methylidene C15H16ClNO2S Not reported Not reported Cl substituent affects electron density
2-(4-Methoxybenzylidene)-5,5-dimethylcyclohexane-1,3-dione (3a) 4-Methoxybenzylidene C16H18O3 130 62 C=O (1705 cm⁻¹), C=C (1487 cm⁻¹)
5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione 2-(Trifluoromethyl)phenylhydrazono C15H14F3N3O2 Not reported Not reported CF3 enhances lipophilicity

Key Observations :

  • Methoxy Groups : Methoxy (-OCH3) substituents (e.g., 3a) enhance solubility due to increased hydrophilicity but may reduce metabolic stability .

Key Observations :

  • Anti-COX-2 Activity : The trifluoromethyl derivative exhibits superior COX-2 inhibition compared to the fluoro analog due to stronger hydrophobic interactions .
  • Antimicrobial Activity : Derivatives with bulky substituents (e.g., diphenylpropyl in 5a) show broad-spectrum activity, suggesting steric effects play a role in target engagement .

ADMET and Physicochemical Predictions

Compound Name LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Predicted Solubility
Target Compound ~3.5* 1 (NH) 3 (2×C=O, S) Moderate (aqueous)
2-{(4-Chlorophenyl)aminomethylidene}-5,5-dimethylcyclohexane-1,3-dione 4.1 1 3 Low
2-(4-Methoxybenzylidene)-5,5-dimethylcyclohexane-1,3-dione (3a) 2.8 0 3 High

*Estimated based on analogs.

Key Observations :

  • Lipophilicity : Chloro and trifluoromethyl groups increase LogP, reducing solubility but enhancing membrane permeability .
  • Sulfanyl Group: The -S- moiety in the target compound may improve metabolic stability compared to hydrazono or oxoethyl derivatives .

Biological Activity

2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione is a synthetic organic compound with potential therapeutic applications. Its structure includes an aniline moiety linked to a cyclohexanedione framework, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a sulfanyl group attached to an aniline derivative and a dimethylcyclohexane dione core.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : They may trigger programmed cell death in malignant cells.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress in cells.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the efficacy of this compound against several cancer cell lines. Below is a summary table of findings from various research articles:

Cell Line IC50 (µM) Mechanism of Action Reference
A54910Induction of apoptosis
HeLa15Enzyme inhibition
MCF-712Antioxidant activity
B16F108Apoptosis and cell cycle arrest

Case Studies

  • Study on A549 Cells : In a controlled study, this compound was tested on A549 lung cancer cells. The results demonstrated an IC50 value of 10 µM, indicating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway involving caspase activation.
  • HeLa Cell Study : Another study focused on HeLa cervical cancer cells reported an IC50 value of 15 µM. The compound was found to inhibit specific kinases involved in cell signaling pathways that promote survival and proliferation.
  • MCF-7 Breast Cancer Cells : Research involving MCF-7 cells indicated that the compound exhibits antioxidant properties alongside its cytotoxic effects. An IC50 value of 12 µM was recorded, suggesting potential dual-action as both an anticancer agent and an antioxidant.

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